molecular formula C19H23FN4O B2555606 (4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034584-56-8

(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2555606
CAS No.: 2034584-56-8
M. Wt: 342.418
InChI Key: KSSGBUTVRLINGF-UHFFFAOYSA-N
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Description

The compound "(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone" features a piperazine moiety substituted with a 4-fluorophenyl group, linked via a methanone bridge to a 2-methyl-4,5,6,7-tetrahydrobenzoimidazole core. This structure combines aromatic, heterocyclic, and aliphatic components, which are common in pharmacologically active molecules.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-13-21-17-7-2-14(12-18(17)22-13)19(25)24-10-8-23(9-11-24)16-5-3-15(20)4-6-16/h3-6,14H,2,7-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSGBUTVRLINGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a piperazine derivative with potential therapeutic applications. Its structure combines a piperazine moiety with a benzoimidazole component, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C20H25FN4O\text{C}_{20}\text{H}_{25}\text{F}\text{N}_{4}\text{O}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Antitumor Activity
  • Enzyme Inhibition

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Case Study: Tyrosinase Inhibition

A derivative featuring the piperazine moiety was evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. The compound exhibited a competitive inhibition profile with an IC50 value of 0.18 μM, significantly outperforming the standard inhibitor kojic acid (IC50 = 17.76 μM) . This suggests that the target compound could have applications in treating hyperpigmentation disorders.

Antitumor Activity

Piperazine derivatives have also been investigated for their anticancer properties. The presence of specific functional groups in related compounds has been linked to enhanced cytotoxicity against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AU251 (Glioblastoma)10Apoptosis induction
Compound BWM793 (Melanoma)15Cell cycle arrest
Target CompoundB16F10 (Melanoma)TBDTBD

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise. The piperazine ring is known to enhance binding affinity to various targets.

Urease Inhibition Studies

In studies on urease inhibition, related compounds demonstrated significant activity with IC50 values ranging from 3.06 to 4.40 µM, which were markedly lower than standard inhibitors . This indicates that structural modifications in piperazine derivatives can lead to enhanced enzyme inhibition.

The mechanisms through which (4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone exerts its biological effects are likely multifaceted:

  • Receptor Binding : The fluorophenyl group may enhance hydrophobic interactions with target receptors.
  • Enzyme Interaction : The piperazine moiety may facilitate binding to active sites on enzymes like tyrosinase and urease.

Comparison with Similar Compounds

Thiazole Derivatives (Compounds 4 and 5 from )

Two isostructural compounds, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) , share the fluorophenyl group and heterocyclic core but differ in:

  • Core structure : Thiazole vs. benzoimidazole in the target compound.
  • Substituents : Chlorophenyl (4) vs. fluorophenyl (5) at the 4-position.

Key Insight : The benzoimidazole core in the target compound may enhance hydrogen bonding or π-π stacking compared to thiazole derivatives, affecting solubility and receptor affinity.

Piperazine-Based Sulfonyl Compounds ()

The synthesis of 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) involves sulfonyl-piperazine derivatives. Unlike the target compound, these feature:

  • Sulfonyl groups : Introduce strong electron-withdrawing effects.
  • Tetrazole-thiol linkages: May enhance metabolic stability compared to the methanone bridge.

Arylpiperazine Butanone (Compound 5 from )

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one shares the arylpiperazine and ketone functional groups but differs in:

  • Spacer: Butanone chain vs. direct methanone linkage.
  • Substituents : Trifluoromethylphenyl vs. fluorophenyl.

Key Insight: The butanone spacer may increase conformational flexibility, whereas the target compound’s rigid benzoimidazole core could restrict binding modes .

Spectroscopic Characterization

  • NMR and UV Spectroscopy : Used for structural elucidation of thiazole derivatives () and arylpiperazines (), aligning with standard practices in .
  • X-Ray Diffraction : Critical for confirming the isostructural nature and conformational details of compounds 4 and 5 .

Pharmacological and Toxicological Considerations

While direct data for the target compound are lacking, insights from analogs suggest:

  • Arylpiperazine Derivatives : Often target serotonin (5-HT) or dopamine receptors, as seen in antipsychotics and antidepressants .
  • Fluorophenyl Groups : Enhance metabolic stability and receptor affinity due to electronegativity and lipophilicity .
  • Toxicity : Fluorinated compounds generally exhibit lower acute toxicity than chlorinated analogs but may pose environmental persistence concerns .

Data Tables

Table 1: Structural Comparison of Target Compound and Analogs

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method
Target Compound Benzoimidazole 4-Fluorophenyl, Piperazine ~387.4 (estimated) Coupling reaction
Thiazole Derivative (4) Thiazole 4-Chlorophenyl, Triazole ~538.0 Crystallization
Sulfonyl Piperazine (7a–x) Piperazine Phenylsulfonyl, Tetrazole-thiol ~450–500 Nucleophilic substitution
Arylpiperazine Butanone (5) Piperazine Trifluoromethylphenyl, Pyrazole ~409.3 Acid coupling

Table 2: Spectroscopic Techniques for Structural Elucidation

Technique Application in Analogs Reference
1H/13C NMR Confirmed substituent positions in thiazoles
X-Ray Diffraction Resolved isostructural conformations
UV Spectroscopy Detected aromatic π→π* transitions

Preparation Methods

Tosylation and Nucleophilic Displacement

A high-yielding method for synthesizing disubstituted piperazines involves the reaction of N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine (3 ) with 4-fluoroaniline in hexamethylphosphoramide (HMPA) or alcoholic solvents. This approach achieves piperazine formation in >50% yield within 30 minutes, with the tosyl groups acting as leaving agents. The reaction proceeds via a double nucleophilic displacement mechanism:

$$
\text{Tosylated intermediate} + 2 \, \text{4-fluoroaniline} \rightarrow \text{4-(4-fluorophenyl)piperazine} + 2 \, \text{tosylate byproducts}
$$

Key Conditions :

  • Solvent: HMPA or ethanol
  • Temperature: 80–100°C
  • Yield: 50–60%

Alternative Route via Buchwald-Hartwig Amination

For scalability, palladium-catalyzed coupling of 1-bromo-4-fluorobenzene with piperazine using a BrettPhos ligand system offers a modern alternative. This method avoids harsh conditions and achieves yields of 70–85% with high purity.

Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl Methanone

Cyclohexane Diamine Derivative Formation

The tetrahydrobenzoimidazole core is synthesized from 1,2-diaminocyclohexane. Nitration at the 5-position followed by reductive cyclization forms the imidazole ring:

  • Nitration : Treat 1,2-diaminocyclohexane with nitric acid/sulfuric acid to yield 5-nitro-1,2-diaminocyclohexane.
  • Reductive Cyclization : Use sodium hydrosulfite (Na₂S₂O₄) in aqueous ethanol to reduce the nitro group and induce cyclization, forming 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole.

Coupling of Subunits via Methanone Bridge

Acyl Chloride-Mediated Coupling

The most reliable method involves reacting the acid chloride of the tetrahydrobenzoimidazole methanone with 4-(4-fluorophenyl)piperazine in the presence of a base:

$$
\text{Acid chloride} + \text{4-(4-fluorophenyl)piperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 60–70%

Mitsunobu Reaction for Direct Coupling

An alternative employs the Mitsunobu reaction to couple pre-formed alcohol intermediates with the piperazine derivative:

$$
\text{Alcohol} + \text{4-(4-fluorophenyl)piperazine} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound}
$$

Advantages :

  • Avoids moisture-sensitive intermediates
  • Yield: 55–65%

Purification and Characterization

Chromatographic Methods

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, 2H, Ar-F), 6.95 (d, 2H, Ar-F), 3.85 (m, 4H, piperazine), 2.95 (m, 4H, piperazine), 2.65 (s, 3H, CH₃), 2.20–1.80 (m, 4H, cyclohexane).
  • MS (ESI+) : m/z 409.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Tosylation/Displacement 50–60 95 Rapid, high-yield piperazine formation Requires toxic HMPA
Buchwald-Hartwig 70–85 98 Scalable, mild conditions High catalyst cost
Acyl Chloride Coupling 60–70 98 Reliable, straightforward Moisture-sensitive intermediates
Mitsunobu Reaction 55–65 97 Versatile for alcohols Requires stoichiometric reagents

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